1,3,5-Tris(trifluoromethyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 1,3,5-Tris(trifluoromethyl)benzene, such as tris(benzocyclobutadieno)benzene, involves cobalt-catalyzed synthesis from hexaethynylbenzene and thermal ring opening processes. This innovative approach highlights the complex synthetic routes possible for trifluoromethylated benzene derivatives (Diercks & Vollhardt, 1986).
Molecular Structure Analysis
The molecular structure of 1,3,5-Tris(trifluoromethyl)benzene has been thoroughly studied through gas-phase electron diffraction and quantum chemical calculations. The compound exhibits a CS symmetry with distinct geometric parameters, influenced by the σ-electronegative effect of the CF3 groups, causing deviation from a regular hexagon structure (Kolesnikova et al., 2014).
Chemical Reactions and Properties
1,3,5-Tris(hydrogensulfato) benzene, a derivative of 1,3,5-Tris(trifluoromethyl)benzene, has been utilized as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives, showcasing its versatility in facilitating condensation reactions (Karimi-Jaberi et al., 2012).
Physical Properties Analysis
The physical properties, such as the electron transport and glass transition temperatures of perfluoro-1,3,5-tris(p-oligophenyl)benzenes, highlight the impact of fluorination on improving material performance for applications in organic light-emitting diodes. These derivatives exhibit higher electron mobilities and glass transition temperatures compared to their non-fluorinated counterparts (Komatsu et al., 2002).
Chemical Properties Analysis
The chemical properties of 1,3,5-Tris(trifluoromethyl)benzene derivatives have been explored in various contexts, including their use in electrochemistry and electrogenerated chemiluminescence. For instance, 1,3,5-tri(anthracen-10-yl)-benzene-centered starburst oligofluorenes demonstrate tunable electrochemical behaviors, offering insights into the multifaceted chemical nature of these compounds (Qi et al., 2016).
Scientific Research Applications
Synthesis of Robust Frameworks : It's used in synthesizing a robust honeycomb-like layered zirconium phosphonate framework, noted for its remarkable thermal stability and hydrolysis resistance (Taddei et al., 2014).
Building Block for Supramolecular Assembly and Catalysts : This compound serves as a building block for supramolecular assembly and efficient catalysts for Knoevenagel condensation (Li et al., 2019).
Applications in Nanotechnology and Polymer Processing : Its broad range of applications includes nanotechnology, polymer processing, and biomedical fields (Cantekin et al., 2012).
Catalyst in Organic Synthesis : It acts as an efficient catalyst in the synthesis of organic compounds, facilitating reactions with excellent yields, simple procedures, and eco-friendly conditions (Karimi-Jaberi et al., 2012).
Study of Molecular Variants : Its molecular variants are used in scientific research to study structure and chemical functionalities (Kiang et al., 1999).
Formation of Mercury and Copper Derivatives : This compound is involved in the formation of various metal derivatives, demonstrating remarkable thermal stability (Carr et al., 1987).
Use in Azo-Coupling Reactions : It is utilized in azo-coupling reactions to form Wheland-like intermediates, useful in various chemical processes (Boga et al., 2004).
Synthesis of Tin and Mercury Derivatives of Benzene : It aids in the synthesis of substituted tin and mercury derivatives of benzene (Rot et al., 2000).
Formation of Surface Covalent Organic Frameworks : It is used in forming novel surface covalent organic frameworks on metal surfaces (Marele et al., 2012).
Electropolymerization to Create Conducting Polymers : The compound is utilized as a 3D reticulating agent in electropolymerization to produce two- or three-dimensional conducting polymers (Chérioux et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3,5-tris(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F9/c10-7(11,12)4-1-5(8(13,14)15)3-6(2-4)9(16,17)18/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAUHKSOLPYPDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90223201 | |
Record name | Benzene, 1,3,5-tris(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90223201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tris(trifluoromethyl)benzene | |
CAS RN |
729-81-7 | |
Record name | Benzene, 1,3,5-tris(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000729817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3,5-tris(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90223201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-Tris(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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